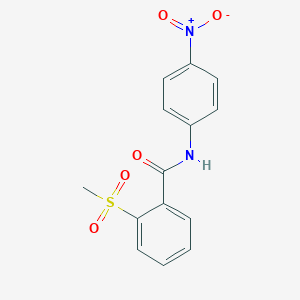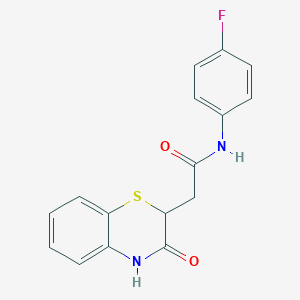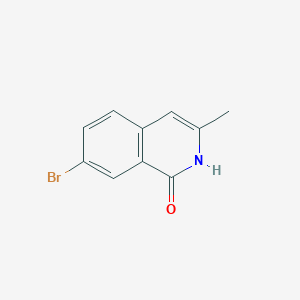
2-(甲基磺酰基)-N-(4-硝基苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylsulfonyl-N-(4-nitrophenyl)benzamide is an organic compound characterized by the presence of a benzamide core substituted with a methylsulfonyl group and a nitrophenyl group
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
Target of Action
The compound is postulated to function as a nucleophile, forming a covalent bond with an electrophile .
Mode of Action
2-(methylsulfonyl)-N-(4-nitrophenyl)benzamide is believed to interact with its targets by acting as a nucleophile . This means it donates an electron pair to an electrophile to form a covalent bond . This interaction facilitates the creation of novel products .
Biochemical Pathways
The compound has been utilized in the synthesis of various compounds across multiple disciplines, including polymers, pharmaceuticals, and agrochemicals . It also exhibits catalytic properties, making it useful in organic reactions such as the Diels-Alder reaction .
Pharmacokinetics
The compound exhibits exceptional stability in highly acidic environments while maintaining high polarity, which enhances solubility in polar solvents . It also displays high base lability and resists hydrogenation without interfering with catalyst activity .
Result of Action
It has demonstrated its significance in the synthesis of peptide-based drugs and vaccines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(methylsulfonyl)-N-(4-nitrophenyl)benzamide . For instance, the compound exhibits exceptional stability in highly acidic environments . Furthermore, its high polarity enhances its solubility in polar solvents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfonyl)-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitroaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The nitro group in 2-(methylsulfonyl)-N-(4-nitrophenyl)benzamide can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Formation of 2-methylsulfonyl-N-(4-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
相似化合物的比较
N-(4-Nitrophenyl)benzamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
2-Methylsulfonyl-N-(4-aminophenyl)benzamide: The reduced form of the compound, which may have different biological properties.
Uniqueness: 2-Methylsulfonyl-N-(4-nitrophenyl)benzamide is unique due to the presence of both the methylsulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-methylsulfonyl-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-22(20,21)13-5-3-2-4-12(13)14(17)15-10-6-8-11(9-7-10)16(18)19/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJZDSNPVBOABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-methoxypropyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2459844.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2459847.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic acid](/img/structure/B2459850.png)


![N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)

![6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2459862.png)
